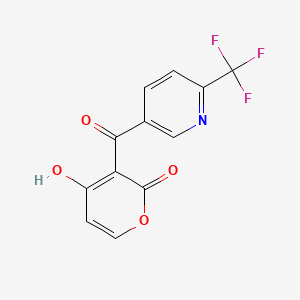
Hppd-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hppd-IN-1 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine. This compound exhibits significant inhibitory activity against Arabidopsis thaliana HPPD, with an IC50 value of 0.248 μM, surpassing the inhibitory effect of mesotrione . It demonstrates excellent herbicidal efficacy against both broadleaf and monocotyledonous weeds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-1 involves the reaction of substituted ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride . This intermediate is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity of the product .
化学反应分析
Types of Reactions
Hppd-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Hppd-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on plant physiology and herbicide resistance.
Industry: It is used in the development of new herbicides with improved efficacy and selectivity.
作用机制
Hppd-IN-1 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the breakdown of tyrosine, leading to an accumulation of tyrosine and a deficiency in downstream products like homogentisate. The lack of homogentisate disrupts the biosynthesis of tocopherols and plastoquinone, which are essential for protecting chlorophyll in plants. As a result, the plants suffer from oxidative damage and chlorophyll degradation, leading to their death .
相似化合物的比较
Hppd-IN-1 is compared with other HPPD inhibitors such as mesotrione, tembotrione, and sulcotrione. These compounds share a similar mechanism of action but differ in their chemical structures and inhibitory potency. This compound has a lower IC50 value compared to mesotrione, indicating higher inhibitory activity . The unique structural features of this compound contribute to its enhanced efficacy and selectivity .
List of Similar Compounds
- Mesotrione
- Tembotrione
- Sulcotrione
- Leptospermone
- Isoxaflutole
属性
分子式 |
C12H6F3NO4 |
|---|---|
分子量 |
285.17 g/mol |
IUPAC 名称 |
4-hydroxy-3-[6-(trifluoromethyl)pyridine-3-carbonyl]pyran-2-one |
InChI |
InChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H |
InChI 键 |
SEXXPWUHBZLLDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



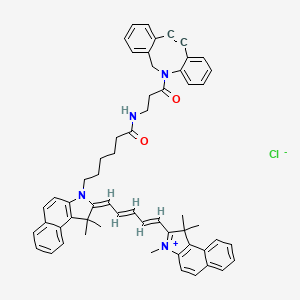
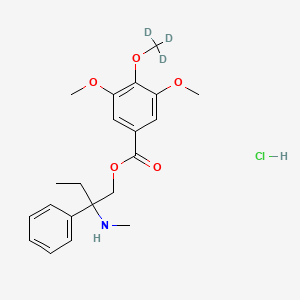
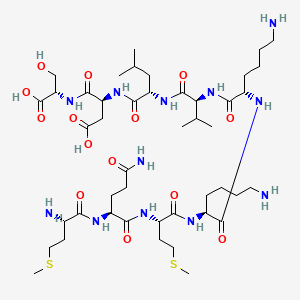
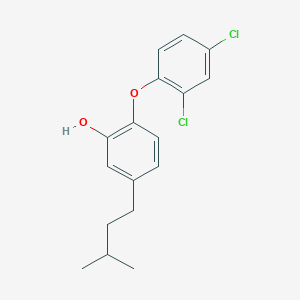
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
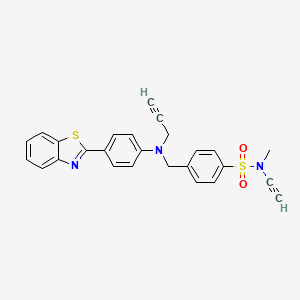
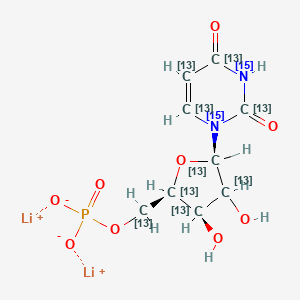
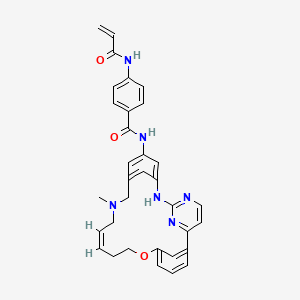
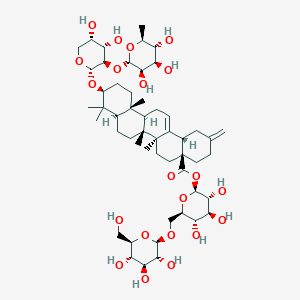
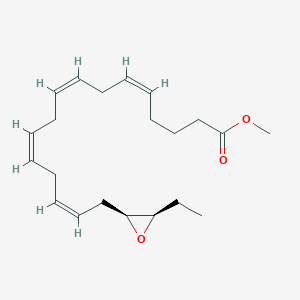

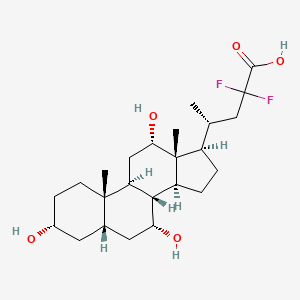
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
